N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}-N-(pyrrolidin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]-N-pyrrolidin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-9(2)12-7-15-13(18-12)8-16(10(3)17)11-4-5-14-6-11/h7,9,11,14H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPCZOMOPFDMKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(O1)CN(C2CCNC2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}-N-(pyrrolidin-3-yl)acetamide, identified by CAS Number 1394716-46-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The molecular formula of this compound is , with a molecular weight of 251.32 g/mol. The compound features an oxazole ring and a pyrrolidine moiety, which are significant for its biological interactions.
Anticancer Activity
Recent studies have explored the anticancer properties of various derivatives related to this compound. The compound exhibits structure-dependent cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) and shows promise as a potential therapeutic agent.
Case Study: Anticancer Evaluation
In a study assessing the anticancer activity of similar oxazol derivatives, compounds were tested at a concentration of 100 µM over 24 hours using the MTT assay. Results indicated that certain derivatives significantly reduced cell viability in A549 cells compared to non-cancerous control cells, suggesting selective cytotoxicity towards cancer cells while sparing normal cells .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. Preliminary results suggest activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens.
Case Study: Antimicrobial Screening
In a screening for antimicrobial activity against resistant strains, derivatives similar to the compound showed notable effectiveness against Gram-positive bacteria. The compounds were evaluated against various clinical isolates, demonstrating significant inhibition of growth in resistant strains .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxazole ring contributes to its interaction with biological targets involved in cell proliferation and microbial resistance mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs featuring acetamide backbones and heterocyclic substituents.
Key Structural and Functional Insights
Heterocyclic Core Variations
- Oxazole vs.
- Pyridazinone Derivatives: The pyridazin-3(2H)-one scaffold in demonstrates high specificity for formyl peptide receptors (FPR1/FPR2), activating calcium signaling in neutrophils. Substituents like 4-methoxybenzyl are critical for receptor affinity .
Substituent Effects
- Pyrrolidine vs. In contrast, pyridine () introduces aromaticity and basicity, which may influence receptor binding.
- Propan-2-yl vs. Halogenated Phenyl Groups : The propan-2-yl substituent on the oxazole increases lipophilicity, which could improve blood-brain barrier penetration. Halogenated phenyl groups (e.g., 4-bromophenyl in ) are common in receptor-targeted drugs for enhancing binding via hydrophobic interactions .
Preparation Methods
Synthetic Route Overview
The synthesis generally proceeds through the following key steps:
Synthesis of the 5-(propan-2-yl)-1,3-oxazol-2-yl methyl intermediate : This involves constructing the oxazole ring with the isopropyl substituent at the 5-position.
Formation of the acetamide linkage : The oxazole intermediate is functionalized at the 2-position with a methylene group linked to the nitrogen of the acetamide.
Incorporation of the pyrrolidin-3-yl substituent : The acetamide nitrogen is substituted with the pyrrolidin-3-yl group, often introduced via nucleophilic substitution or amidation reactions.
Detailed Synthetic Steps
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Oxazole Ring Formation | Condensation of α-hydroxyketones with amides or nitriles under acidic or dehydrating conditions | The isopropyl group is introduced either via starting α-hydroxyketones or by alkylation post-ring formation |
| 2 | Methylene Bridge Introduction | Alkylation of oxazole at 2-position with chloromethyl or bromomethyl reagents | Typically performed in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) with bases such as potassium carbonate |
| 3 | Acetamide Formation | Reaction of the oxazole-methyl intermediate with acetic anhydride or acetyl chloride | Carried out under controlled temperature (0-25°C) to avoid side reactions |
| 4 | Pyrrolidin-3-yl Substitution | Nucleophilic substitution using pyrrolidin-3-ylamine or related derivatives | Conditions optimized to favor substitution at the acetamide nitrogen, often under reflux with a base catalyst |
Industrial Scale Considerations
Use of automated reactors with precise temperature and pressure control to maximize yield.
Optimization of solvent systems to balance solubility and reaction kinetics.
Purification via column chromatography or crystallization to achieve high purity.
Rigorous quality control including spectroscopic verification (NMR, IR, MS) and chromatographic purity analysis.
Reaction Yields and Purity
| Reaction Step | Typical Yield (%) | Purification Method | Remarks |
|---|---|---|---|
| Oxazole ring synthesis | 70-85 | Recrystallization | High regioselectivity achieved with controlled conditions |
| Methylene bridge alkylation | 65-80 | Column chromatography | Side reactions minimized by base choice |
| Acetamide formation | 75-90 | Crystallization | Temperature control critical to prevent over-acylation |
| Pyrrolidin-3-yl substitution | 60-75 | Chromatography | Use of excess amine improves substitution efficiency |
Reaction Conditions Impact
Lower temperatures during acetamide formation reduce byproducts.
Choice of solvent (e.g., DMF vs. THF) influences reaction rates and selectivity in alkylation steps.
Use of catalytic bases (e.g., triethylamine) promotes clean substitution reactions.
Catalyst and Reagent Notes
No heavy metal catalysts are typically required for this synthesis, enhancing environmental and safety profiles.
Reagents like acetic anhydride and alkyl halides are handled under anhydrous conditions to prevent hydrolysis.
| Parameter | Optimal Range/Value | Effect on Synthesis |
|---|---|---|
| Temperature (°C) | 0 to 25 (acetamide formation) | Controls reaction rate and purity |
| Solvent | THF, DMF | Solubility and reaction medium |
| Base | K2CO3, triethylamine | Facilitates alkylation and substitution |
| Reaction Time | 4-24 hours | Ensures completion without degradation |
| Purification | Column chromatography, recrystallization | Achieves >98% purity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}-N-(pyrrolidin-3-yl)acetamide?
- Methodology :
Oxazole ring formation : Use 1,3-dipolar cycloaddition (e.g., Cu(OAc)₂-catalyzed click chemistry) to synthesize the 5-(propan-2-yl)-1,3-oxazole core, as demonstrated in analogous oxazole derivatives .
Amide coupling : React the oxazole intermediate with pyrrolidin-3-ylamine via nucleophilic substitution or carbodiimide-mediated coupling. Optimize solvent systems (e.g., DMF or dioxane) and catalysts (e.g., K₂CO₃ or Et₃N) under reflux (60–95°C), as seen in similar acetamide syntheses .
Purification : Recrystallize using ethanol or ethyl acetate/hexane mixtures to achieve >95% purity .
Q. How can the structural identity of this compound be confirmed?
- Analytical workflow :
- Spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts of oxazole (δ ~7.2–8.4 ppm for aromatic protons) and pyrrolidine (δ ~2.5–3.5 ppm for N-CH₂ groups) with reference data .
- IR : Confirm amide C=O (~1670–1680 cm⁻¹) and oxazole C-O (~1250–1300 cm⁻¹) stretches .
- Elemental analysis : Validate C, H, N percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Case study : If NMR signals overlap (e.g., pyrrolidine and oxazole protons), use:
2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish adjacent groups .
X-ray crystallography : Refine crystal structures using SHELXL to resolve ambiguities in bond angles/planarity .
Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 09) to verify assignments .
Q. How can computational modeling predict the biological activity of this compound?
- Protocol :
Target identification : Screen against receptors like TRPA1 (IC₅₀ ~4–10 μM for related acetamides) using molecular docking (AutoDock Vina) .
ADMET profiling : Use SwissADME to predict solubility (LogP ~2–3), blood-brain barrier permeability, and CYP450 interactions .
SAR analysis : Modify substituents (e.g., propan-2-yl on oxazole) and simulate binding affinities to optimize activity .
Q. What experimental designs assess the compound’s stability under physiological conditions?
- Approach :
- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via HPLC .
- Metabolic resistance : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites via LC-MS .
- Photostability : Expose to UV light (300–400 nm) and track decomposition kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
